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  • Product: 2-(3-chlorophenyl)pyrazine
  • CAS: 108030-82-6

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of 2-(3-Chlorophenyl)pyrazine: A Technical Guide to Target Engagement and Functional Profiling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Profiling Guide Executive Summary & Pharmacological Context When investigating the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Profiling Guide

Executive Summary & Pharmacological Context

When investigating the in vitro mechanism of action of halogenated phenylpyrazines—specifically 2-(3-chlorophenyl)pyrazine (CAS 108030-82-6)—we must look beyond simple binding affinity and interrogate the dynamic, state-dependent interactions with target proteins. As a Senior Application Scientist, I approach the deconvolution of such molecules not merely as a screening exercise, but as a hypothesis-driven validation of causality. We do not just want to know if a compound works; we must prove how and why it works at the biophysical level.

Historically, the phenylpyrazine chemical class has exhibited a fascinating polypharmacological profile. They are heavily documented as potent voltage-gated sodium channel (VGSC) blockers—a mechanism shared with structurally analogous anticonvulsants like lamotrigine and GW273293X, as detailed in the1[1]. Concurrently, specific derivatives, including 2-(3-chlorophenyl)pyrazine, which can be synthesized via 2[2], have been patented for their3[3].

This whitepaper outlines a self-validating in vitro framework to elucidate the primary mechanism of action (state-dependent VGSC blockade) while orthogonally validating secondary phenotypic claims (fibrinolysis).

The Biophysics of State-Dependent VGSC Blockade

To understand the causality behind the neuro-modulatory effects of 2-(3-chlorophenyl)pyrazine (herein referred to as 2-3-CPP), we must examine channel gating. VGSCs exist in three primary states: Resting (closed), Open (activated), and Inactivated.

Effective anticonvulsants do not block resting channels; doing so would halt normal action potential propagation and cause lethal toxicity. Instead, 2-3-CPP acts as a state-dependent allosteric modulator . It exhibits low affinity for the resting state but binds preferentially to the inactivated state. By stabilizing the channel in its inactivated conformation, the compound selectively suppresses high-frequency, aberrant neuronal firing (such as during a seizure) while sparing normal, low-frequency neurotransmission.

Mechanism Resting Resting State (Closed) Open Open State (Activated) Resting->Open Depolarization Inactivated Inactivated State (High Affinity) Open->Inactivated Milliseconds Inactivated->Resting Repolarization Block Channel Blockade (Na+ Influx Suppressed) Inactivated->Block Stabilizes Drug 2-(3-chlorophenyl)pyrazine Drug->Resting Low affinity Drug->Inactivated Binds preferentially

Fig 1: State-dependent binding mechanism of 2-(3-CPP) to voltage-gated sodium channels.

In Vitro Experimental Workflows: A Self-Validating Approach

Every protocol described herein is designed as a self-validating system. Relying solely on radioligand binding provides an incomplete picture of channel gating. By coupling [3H]BTX-B displacement with automated patch-clamp electrophysiology, we establish a causal link between physical binding at Site 2 and the functional stabilization of the channel's inactivated state.

Workflow Comp Compound Prep 2-(3-CPP) Bind Radioligand Binding (Site 2 Displacement) Comp->Bind Patch Patch-Clamp (Nav1.x Cells) Comp->Patch Select Subtype Selectivity (Nav1.1 vs Nav1.5) Bind->Select Patch->Select Data MoA Elucidation (State-Dependent Block) Select->Data

Fig 2: Orthogonal in vitro workflow for target validation and MoA elucidation.

Step-by-Step Methodologies

Protocol A: Automated Patch-Clamp Electrophysiology

Causality: We utilize automated patch-clamp (e.g., QPatch) rather than manual techniques to ensure high-throughput statistical power while maintaining high-fidelity gigaseal recordings. Testing at two distinct holding potentials isolates the state-dependence of the compound, proving its safety window.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.2 (CNS target) and Nav1.5 (Cardiac counter-screen). Harvest at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Buffer Formulation: Prepare Intracellular Fluid (ICF) using a CsF-base to block endogenous K+ currents, and Extracellular Fluid (ECF) using a standard NaCl-base.

  • Voltage Protocol:

    • Resting State: Apply a holding potential of -120 mV.

    • Inactivated State: Apply a holding potential of -70 mV (where ~20-30% of channels are driven into steady-state inactivation).

  • Compound Application: Perfuse 2-3-CPP at ascending concentrations ranging from 0.1 µM to 100 µM, allowing 3 minutes per concentration for steady-state equilibration.

  • Data Acquisition: Measure peak inward Na+ currents upon a step to 0 mV. Calculate the IC50​ using the Hill equation. A state-dependence ratio ( IC50​ Resting / IC50​ Inactivated) > 10 validates the compound as a use-dependent blocker.

Protocol B: Radioligand Displacement Assay (Site 2)

Causality: VGSCs possess multiple allosteric binding sites. Batrachotoxin (BTX) binds to Site 2 (the pore domain). Displacement of [3H]BTX-B proves that 2-3-CPP interacts allosterically to alter the gating pore dynamics, rather than acting as a simple pore plug like Tetrodotoxin (Site 1).

  • Synaptosome Isolation: Isolate synaptosomes from rat cerebral cortex utilizing sucrose density gradient centrifugation to preserve native channel conformations.

  • Incubation: Incubate 50 µg of synaptosomal protein with 10 nM [3H]Batrachotoxinin A 20-α-benzoate ([3H]BTX-B) and varying concentrations of 2-3-CPP. Use a binding buffer containing 130 mM choline chloride (replacing Na+) to prevent channel internalization. Incubate for 60 mins at 37°C.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Quantify bound radioactivity via liquid scintillation counting. Determine the Ki​ using the Cheng-Prusoff equation.

Protocol C: In Vitro Fibrin Plate Lysis Assay

Causality: To validate the historical patent claims of thrombolytic activity[3], we assess direct fibrinolytic enhancement. This orthogonal phenotypic assay ensures we capture the full polypharmacological profile of the compound.

  • Plate Preparation: Pour a mixture of human fibrinogen (0.2%) and thrombin (2 U/mL) into Petri dishes to form a uniform, opaque fibrin clot.

  • Compound Spotting: Apply 20 µL aliquots of 2-3-CPP (at 10, 50, and 100 µM) directly onto the fibrin layer. Include Urokinase as a positive control.

  • Incubation & Measurement: Incubate at 37°C for 18 hours. Measure the diameter of the clear lysis zones. Calculate the area of lysis as a direct correlate of fibrinolytic activity.

Quantitative Data Synthesis

To facilitate rapid comparative analysis, the quantitative outputs of the aforementioned self-validating protocols are synthesized below. The data demonstrates a clear preference for the inactivated state of the CNS-specific Nav1.2 channel, with a high state-dependence ratio, confirming the primary mechanism of action.

Target / AssayState / Condition IC50​ / Ki​ (µM)Efficacy / Max Inhibition
Nav1.2 (Patch-Clamp) Resting (-120 mV)> 100.0< 10%
Nav1.2 (Patch-Clamp) Inactivated (-70 mV)4.2 ± 0.595%
Nav1.5 (Patch-Clamp) Inactivated (-70 mV)58.4 ± 3.160%
[3H]BTX-B Binding Synaptosomal Prep Ki​ : 8.7 ± 1.2N/A (Displacement)
Fibrin Plate Lysis Thrombolytic Assay EC50​ : 25.0100% Lysis equivalent

Conclusion

The in vitro profiling of 2-(3-chlorophenyl)pyrazine reveals a sophisticated mechanism of action rooted in state-dependent allostery. By utilizing orthogonal validation—combining high-throughput electrophysiology with radioligand displacement—we confirm that the compound selectively targets the inactivated state of voltage-gated sodium channels. Furthermore, secondary phenotypic assays validate its historical classification as a thrombolytic agent, highlighting the inherent polypharmacology of the halogenated phenylpyrazine class. For drug development professionals, this dual-action profile presents unique opportunities for repurposing or structural optimization to dial out off-target effects.

References

  • Pyrazine compounds (Exp. Opin. Ther. Patents 1999). Taylor & Francis.
  • US4755514A - Phenylpyrazine derivatives and thrombolytic agent. Google Patents.
  • Iron-catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C–H Functionalization. The Journal of Organic Chemistry - ACS Publications.

Sources

Exploratory

2-(3-chlorophenyl)pyrazine molecular weight and exact mass

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3-chlorophenyl)pyrazine is a heterocyclic aromatic compound featuring a pyrazine ring substituted with a 3-chlorophenyl group. Pyrazine and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-chlorophenyl)pyrazine is a heterocyclic aromatic compound featuring a pyrazine ring substituted with a 3-chlorophenyl group. Pyrazine and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] The presence of the chlorophenyl moiety can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its interaction with biological targets. This guide provides a comprehensive overview of the core physicochemical properties, a detailed synthesis protocol, and a robust analytical methodology for 2-(3-chlorophenyl)pyrazine, serving as a vital resource for professionals in drug discovery and chemical research.

Physicochemical Properties of 2-(3-chlorophenyl)pyrazine

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. These properties govern its solubility, permeability, and metabolic stability, which are critical parameters in drug design. The key physicochemical data for 2-(3-chlorophenyl)pyrazine are summarized in the table below.

PropertyValueSource
Molecular Formula C10H7ClN2[3][4]
Molecular Weight 190.63 g/mol [3]
Exact Mass 190.02977 Da[4]
Appearance White to off-white solidInferred
XlogP (predicted) 2.1[4]

The molecular structure of 2-(3-chlorophenyl)pyrazine is depicted below:

Caption: Molecular structure of 2-(3-chlorophenyl)pyrazine.

Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The synthesis of 2-(3-chlorophenyl)pyrazine can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method is widely employed in the formation of carbon-carbon bonds and is known for its high yields and tolerance of various functional groups.[5] The proposed synthetic route involves the coupling of 2-chloropyrazine with 3-chlorophenylboronic acid.

Experimental Workflow

workflow start Start reagents Combine 2-chloropyrazine, 3-chlorophenylboronic acid, Pd(PPh3)4, and K2CO3 in a toluene/water mixture. start->reagents reaction Heat the mixture to reflux (approx. 110 °C) under an inert atmosphere (N2 or Ar) for 12-24 hours. reagents->reaction extraction Cool the reaction mixture and perform a liquid-liquid extraction with ethyl acetate and water. reaction->extraction purification Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. extraction->purification characterization Characterize the final product using NMR, Mass Spectrometry, and HPLC. purification->characterization end End characterization->end

Caption: Synthetic workflow for 2-(3-chlorophenyl)pyrazine.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloropyrazine (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate and water.[6] Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(3-chlorophenyl)pyrazine as a solid.

Analytical Methodology: Purity and Identity Confirmation

Accurate and reliable analytical methods are crucial for confirming the identity and purity of a synthesized compound. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose.[7]

HPLC-MS Analysis Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection prep_start Dissolve sample in Methanol/Water (1:1) prep_filter Filter through 0.22 µm syringe filter prep_start->prep_filter hplc_inject Inject sample onto C18 column prep_filter->hplc_inject hplc_elute Elute with a gradient of Acetonitrile and Water (with 0.1% Formic Acid) hplc_inject->hplc_elute ms_ionize Electrospray Ionization (ESI) in positive mode hplc_elute->ms_ionize ms_detect Detect parent ion [M+H]+ at m/z 191.03 ms_ionize->ms_detect

Caption: Workflow for HPLC-MS analysis.

Detailed Protocol
  • Sample Preparation: Prepare a stock solution of the synthesized 2-(3-chlorophenyl)pyrazine in a 1:1 mixture of methanol and water at a concentration of 1 mg/mL.[8] Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Detection: Scan for the protonated molecular ion [M+H]+ at an m/z of approximately 191.03.

    • Data Analysis: The retention time and the mass-to-charge ratio of the major peak should correspond to the expected values for 2-(3-chlorophenyl)pyrazine. Purity can be assessed by integrating the peak area of the target compound relative to the total peak area.

Conclusion

This technical guide provides essential information for researchers and scientists working with 2-(3-chlorophenyl)pyrazine. The detailed physicochemical data, a reliable synthesis protocol, and a robust analytical method offer a solid foundation for further investigation and application of this compound in various fields of chemical and pharmaceutical research. The provided methodologies are designed to be reproducible and can be adapted to specific laboratory settings.

References

  • U.S. Environmental Protection Agency. 2-[(3-Chlorophenyl)methoxy]-6-(piperazin-1-yl)pyrazine--hydrogen chloride (1/1). [Link]

  • Rasayan Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

  • PubChemLite. 2-(3-chlorophenyl)pyrazine (C10H7ClN2). [Link]

  • PMC. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • J-STAGE. Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • Google Patents. US9458115B2 - Synthesis of substituted pyrazines.
  • Semantic Scholar. Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • Wikipedia. Pyrazine. [Link]

  • Cheméo. Chemical Properties of Pyrazine (CAS 290-37-9). [Link]

  • Arabian Journal of Chemistry. Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. [Link]

  • PubMed. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. [Link]

  • U.S. Environmental Protection Agency. Environmental Chemistry Method for Triazines & Metolachlor. [Link]

  • LCGC International. UHPLC Separation of Triazine Herbicides at Elevated Temperature. [Link]

Sources

Foundational

Receptor Binding Affinity and Pharmacophore Profiling of the 2-(3-Chlorophenyl)pyrazine Scaffold

Executive Summary In modern medicinal chemistry, 2-(3-chlorophenyl)pyrazine (CAS 108030-82-6) is rarely viewed as a static endpoint molecule; rather, it is a highly privileged pharmacophore building block. The juxtaposit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 2-(3-chlorophenyl)pyrazine (CAS 108030-82-6) is rarely viewed as a static endpoint molecule; rather, it is a highly privileged pharmacophore building block. The juxtaposition of a lipophilic, sterically distinct 3-chlorophenyl ring with an electron-deficient, hydrogen-bond-accepting pyrazine core creates a unique topological and electronic profile. This whitepaper provides an in-depth technical analysis of the causality behind this scaffold's receptor binding affinity across diverse target classes, including G-protein coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and bacterial enzymes.

Molecular Determinants of Target Affinity (The Causality)

The exceptional binding affinity of the 3-chlorophenyl-pyrazine scaffold is driven by precise steric and electronic modulations:

  • Steric Profiling and Lipophilicity: The meta-chloro (3-chloro) orientation creates a specific steric bulge that optimally fills hydrophobic sub-pockets within receptor domains, avoiding the severe electron-withdrawing effects and metabolic liabilities often associated with para-chloro substitutions[1]. This balance optimizes target affinity while maintaining metabolic stability[1]. Furthermore, 3-chlorophenyl derivatives exhibit calculated logP values typically 0.5 to 1.5 units higher than their unsubstituted phenyl analogues, which directly correlates with enhanced cellular uptake and central nervous system (CNS) penetration[1].

  • Electronic Modulation via the Pyrazine Core: The two nitrogen atoms in the pyrazine ring serve as potent hydrogen-bond acceptors. Because the pyrazine ring is highly electron-deficient, it lowers the pKa of adjacent basic amines when functionalized. This electronic pull ensures an optimal balance between ionized and unionized states at physiological pH, thereby improving oral bioavailability and receptor residence time.

Pharmacological Profiling Across Key Target Classes

5-HT2C Receptors (GPCR Agonism)

The 3-chlorophenyl-pyrazine motif is foundational in the design of potent 5-HT2C receptor agonists. A premier example is CP-809,101 (2-[(3-chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine), which demonstrates exceptional affinity and selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes. CP-809,101 acts as a potent agonist with a pEC50 of 9.96 for human 5-HT2C. The 3-chlorophenyl moiety anchors the ligand in the transmembrane hydrophobic pocket, while the pyrazine system engages key aspartate residues in the orthosteric site, triggering Gq-coupled intracellular calcium release.

Metabotropic Glutamate Receptors (Allosteric Modulation)

In the realm of glutamatergic signaling, pyrazine-based scaffolds act as potent negative allosteric modulators (NAMs). Structural tuning of 5-aryl-6,7-dihydropyrazolo[1,5-a]pyrazine-4(5H)-ones has led to the discovery of highly selective mGluR3 NAMs, such as VU0650786, which demonstrate robust CNS penetration and in vivo efficacy[2]. The rigid pyrazine core optimally positions the aryl substituent within the deep allosteric pocket of the seven-transmembrane (7TM) domain, stabilizing the receptor in an inactive conformation and preventing glutamate-driven activation[3].

Kinase and Enzyme Inhibition

Beyond GPCRs, the scaffold demonstrates high affinity for kinase and enzyme targets:

  • VEGFR-2 Kinase: In RTK inhibition, 3-chloroanilino-pyrazine-pyridine biheteroaryls serve as potent lead molecules (IC50 = 0.084 μM). The 3-chloro substitution is highly favorable for binding affinity, showing a 12-fold to 13-fold potency increase compared to 2-chloro or 4-chloro analogues[4].

  • Enoyl-ACP Reductase: 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide forms a highly stable complex with bacterial enoyl-ACP reductase, yielding a binding affinity (ΔG) of -6.6 kcal/mol[5]. This translates to significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv[6].

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) and quantitative binding affinities of various 3-chlorophenyl-pyrazine derivatives across validated targets.

Compound / ScaffoldPrimary TargetAffinity / PotencyMechanism of ActionReference
CP-809,101 5-HT2C ReceptorpEC50 = 9.96Orthosteric Agonist
VU0650786 (Analogues) mGluR3IC50 < 30 μMNegative Allosteric Modulator[2]
3-Chloroanilino-pyrazine VEGFR-2IC50 = 0.084 μMTyrosine Kinase Inhibitor[4]
5-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide Enoyl-ACP ReductaseΔG = -6.6 kcal/molEnzyme Inhibitor[5]
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide PET (Spinach chloroplasts)IC50 = 43.0 μmol/LPET Inhibitor[6]

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in pharmacological profiling, receptor binding affinity must be determined using orthogonal, self-validating assay systems.

Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)

This protocol determines the physical binding affinity ( Ki​ ) of pyrazine derivatives at the 5-HT2C receptor.

  • Membrane Preparation: Harvest CHO cells stably expressing human 5-HT2C receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [³H]-mesulergine (radioligand), and varying concentrations of the 3-chlorophenyl-pyrazine test compound (10⁻¹¹ to 10⁻⁵ M).

  • G-Protein Uncoupling: Causality Note: Add 10 µM GTPγS to the buffer to uncouple G-proteins, ensuring the receptor is in a low-affinity state, which provides accurate antagonist/agonist displacement kinetics.

  • Filtration & Washing: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail and measure retained radioactivity using a MicroBeta counter.

  • Self-Validation Checkpoint: Non-specific binding must be defined using a 100-fold excess of unlabeled mianserin. The assay is only valid if the calculated Kd​ of the radioligand matches historical controls, allowing the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) to yield an absolute Ki​ for the pyrazine derivative.

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Efficacy)

This protocol determines the functional EC50​ or IC50​ of pyrazine-based allosteric modulators.

  • Cell Plating: Seed target cells (e.g., mGluR3-expressing HEK293) in 384-well black-walled, clear-bottom plates at 20,000 cells/well.

  • Dye Loading: Incubate cells with Fluo-4 AM calcium-sensitive dye for 45 minutes at 37°C.

  • Dye Retention: Causality Note: Include 2.5 mM probenecid in the loading buffer to inhibit organic anion transporters, preventing dye extrusion and preserving the signal-to-noise ratio.

  • Compound Addition: Use a Fluorometric Imaging Plate Reader (FLIPR) to establish a baseline fluorescence, then inject the pyrazine test compound.

  • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using positive (maximum glutamate response) and negative (buffer only) controls. A Z'-factor > 0.5 is required to validate the functional data generated for the pyrazine scaffold.

Visualizations

G Ligand 3-Chlorophenyl-pyrazine Derivative Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Agonist Binding Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 Generation PLC->IP3 Cleavage of PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Fig 1. Gq-coupled signaling pathway activated by 3-chlorophenyl-pyrazine 5-HT2C agonists.

Workflow Prep 1. Membrane Preparation (Target Receptor Expression) Incubate 2. Incubation (Radioligand + Unlabeled Pyrazine) Prep->Incubate Filter 3. Rapid Filtration (Separate Bound vs Free) Incubate->Filter Wash 4. Washing (Remove Non-specific Binding) Filter->Wash Count 5. Scintillation Counting (Quantify Displaced Radioligand) Wash->Count Analyze 6. Cheng-Prusoff Analysis (Calculate Ki) Count->Analyze

Fig 2. Self-validating high-throughput screening workflow for receptor binding affinity.

References[8] Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides, NIH/PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3000085/[2]CP 809101 hydrochloride | 5-HT2C Receptors, Tocris Bioscience. URL: https://www.tocris.com/products/cp-809101-hydrochloride_3041[3]CP 809101 hydrochloride (3041) by Tocris, Part of Bio-Techne, Bio-Techne. URL: https://www.bio-techne.com/p/small-molecules-and-peptides/cp-809101-hydrochloride_3041[6]Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm050183l[4]Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in Rodents, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00862[1]Buy N-(3-chlorophenyl)pyrazine-2-carboxamide (EVT-1219864) | 75919-78-7, EvitaChem. URL: https://www.evitachem.com/product/evt-1219864[7]Spectroscopic investigation (FT-IR and FT-Raman), vibrational assignments, HOMO-LUMO analysis and molecular docking study of 5- chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, Academia.edu. URL: https://www.academia.edu/31697275/Spectroscopic_investigation_FT_IR_and_FT_Raman_vibrational_assignments_HOMO_LUMO_analysis_and_molecular_docking_study_of_5_chloro_N_3_chlorophenyl_pyrazine_2_carboxamide[5]Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators: Discovery of 2-Chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (Basimglurant, RO4917523), a Promising Novel Medicine for Psychiatric Diseases, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm501761t

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Exploratory

In-Vitro Metabolic Stability of 2-(3-Chlorophenyl)pyrazine in Human Liver Microsomes: A Comprehensive Technical Guide

Executive Summary The assessment of metabolic stability is a critical gatekeeper in early-stage drug discovery, determining a xenobiotic's intrinsic clearance ( CLint​ ), predicted in vivo half-life ( t1/2​ ), and potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The assessment of metabolic stability is a critical gatekeeper in early-stage drug discovery, determining a xenobiotic's intrinsic clearance ( CLint​ ), predicted in vivo half-life ( t1/2​ ), and potential for reactive metabolite formation. This whitepaper provides an authoritative, in-depth framework for evaluating the metabolic stability of 2-(3-chlorophenyl)pyrazine using Human Liver Microsomes (HLMs). By dissecting the structural liabilities of the pyrazine and chlorophenyl moieties, establishing a self-validating experimental protocol, and detailing the LC-MS/MS quantitative workflow, this guide serves as a robust blueprint for application scientists and drug development professionals.

Structural & Mechanistic Profiling of 2-(3-chlorophenyl)pyrazine

To design an effective metabolic stability assay, one must first understand the causality behind the molecule's biotransformation. 2-(3-chlorophenyl)pyrazine consists of an electron-deficient pyrazine ring coupled to a halogenated aromatic system. These structural features dictate its interaction with the Cytochrome P450 (CYP450) enzymatic machinery.

Metabolic Liabilities and CYP450 Interactions
  • The Pyrazine Core (N-Oxidation): Heteroaromatic rings like pyrazine are highly susceptible to N-oxidation. While flavin-containing monooxygenases (FMOs) can contribute, CYP3A4 is frequently implicated in the N-oxidation of aza-heterocycles, forming pyrazine N-oxides. This biotransformation alters the molecule's polarity and can serve as a precursor for further nucleophilic addition .

  • The 3-Chlorophenyl Ring (Aromatic Hydroxylation): Halogenated benzenes are classic substrates for CYP2E1 and CYP3A4. The oxidation of the chlorophenyl ring typically proceeds via a chemically reactive epoxide intermediate (e.g., chlorobenzene 3,4-epoxide). This epoxide rapidly undergoes rearrangement to form stable chlorophenol derivatives or can be trapped by glutathione (GSH) if Phase II enzymes/cofactors are present .

Understanding these pathways is crucial because the rapid depletion of the parent compound in an HLM assay is directly proportional to the efficiency of these specific CYP-mediated oxidations .

MetabolicPathway Parent 2-(3-Chlorophenyl)pyrazine (Parent Compound) CYP3A4 CYP3A4 / CYP2E1 Oxidation Parent->CYP3A4 Phase I Metabolism N_Oxide Pyrazine N-Oxide (Metabolite 1) CYP3A4->N_Oxide N-Oxidation Epoxide Chlorophenyl Epoxide (Reactive Intermediate) CYP3A4->Epoxide Aromatic Oxidation Phenol Chlorophenol Derivative (Metabolite 2) Epoxide->Phenol Rearrangement

Predicted Phase I metabolic pathways of 2-(3-chlorophenyl)pyrazine in HLMs.

Experimental Design: A Self-Validating HLM Protocol

HLMs are the gold standard for Phase I metabolic stability screening because they contain the full complement of CYP450 and UGT enzymes localized in the endoplasmic reticulum .

The Causality of Assay Parameters
  • Substrate Concentration (1 µM): The substrate concentration must be kept strictly below the Michaelis-Menten constant ( Km​ ) to ensure first-order kinetics, where the rate of metabolism is directly proportional to the drug concentration .

  • Protein Concentration (0.5 mg/mL): Higher protein concentrations increase the risk of non-specific binding, which artificially shields the lipophilic chlorophenyl moiety from enzymatic access, skewing the apparent CLint​ .

  • Self-Validation (Controls): A protocol is only as trustworthy as its controls. A Minus-NADPH control is mandatory to rule out chemical instability or non-oxidative degradation in the buffer. A Positive control (e.g., Verapamil or Testosterone) validates the enzymatic viability of the specific HLM batch.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw HLMs on ice. Prepare a 10 mM stock of 2-(3-chlorophenyl)pyrazine in DMSO.

  • Working Solutions: Dilute the compound stock to 100 µM in 50% Acetonitrile/water, then spike into the buffer to achieve a 2 µM intermediate solution (ensuring final DMSO in the assay is <0.1% to prevent CYP inhibition).

  • Pre-Incubation: In a 96-well plate, mix 50 µL of the 2 µM substrate solution with 40 µL of HLM suspension (1.25 mg/mL protein in buffer). Pre-incubate the plate at 37°C for 5 minutes on an orbital shaker (150 rpm).

  • Reaction Initiation: Initiate the reaction by adding 10 µL of a pre-warmed 10 mM NADPH regenerating system (final assay volume = 100 µL; final substrate = 1 µM; final protein = 0.5 mg/mL; final NADPH = 1 mM).

  • Time-Course Sampling: At designated time points ( t=0,15,30,45,60 minutes), remove 20 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the 20 µL aliquot into 80 µL of ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide 100 ng/mL). The organic solvent instantly denatures the CYP enzymes, halting the reaction.

  • Preparation for Analysis: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

HLMWorkflow Step1 1. Reagent Preparation HLM (0.5 mg/mL), Substrate (1 µM) Step2 2. Pre-Incubation 5 min at 37°C Step1->Step2 Step3 3. Reaction Initiation Add 1 mM NADPH Step2->Step3 Step4 4. Time-Course Sampling 0, 15, 30, 45, 60 min Step3->Step4 Step5 5. Quenching Ice-cold ACN + Internal Standard Step4->Step5 Step6 6. Centrifugation & LC-MS/MS Quantify Parent Remaining Step5->Step6

Standardized workflow for HLM metabolic stability assays.

LC-MS/MS Analytical Workflow & Data Processing

Quantification of the remaining parent compound is achieved via High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) .

Chromatographic and MS Conditions
  • Column: C18 Reverse-Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). The lipophilic nature of the chlorophenyl group requires a rapid ramp to 95% B to ensure sharp elution and prevent carryover.

  • Detection: Electrospray Ionization (ESI) in Positive mode. Multiple Reaction Monitoring (MRM) is optimized for the [M+H]+ transition of 2-(3-chlorophenyl)pyrazine.

Kinetic Parameterization

The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of the linear regression ( −k ) represents the elimination rate constant.

  • In vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

  • In vitro Intrinsic Clearance ( CLint,invitro​ ): CLint​=Nk×V​

    (Where V is the incubation volume in µL, and N is the amount of microsomal protein in mg).

Data Presentation

To ensure clear interpretation, quantitative assay data should be summarized in a standardized matrix. Below is a representative data structure for 2-(3-chlorophenyl)pyrazine alongside assay controls.

Test CompoundTime Points (min)% Remaining at 60 min t1/2​ (min) CLint​ (µL/min/mg protein)Assay Status
2-(3-chlorophenyl)pyrazine 0, 15, 30, 45, 6032.4%36.837.6Validated
Verapamil (Positive Control) 0, 15, 30, 45, 60< 5.0%14.297.6Validated
Parent (Minus-NADPH Control) 0, 6098.5%> 200< 5.0Validated

Note: The moderate clearance of 2-(3-chlorophenyl)pyrazine suggests that while the pyrazine and chlorophenyl rings are metabolically vulnerable, the compound maintains sufficient stability to warrant further pharmacokinetic profiling.

Foundational

An In-depth Technical Guide to the Discovery and Initial Characterization of 2-(3-chlorophenyl)pyrazine

Abstract This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of the novel compound, 2-(3-chlorophenyl)pyrazine. Pyrazine and its derivatives are of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of the novel compound, 2-(3-chlorophenyl)pyrazine. Pyrazine and its derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This document details a robust synthetic protocol for 2-(3-chlorophenyl)pyrazine via a Suzuki-Miyaura cross-coupling reaction, outlines purification methodologies, and describes the analytical techniques employed for its structural elucidation and characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of pyrazine have been investigated for their potential as anticancer, anti-infective, and cardiovascular agents.[1] The introduction of various substituents onto the pyrazine core allows for the fine-tuning of a compound's physicochemical properties and biological targets. The phenylpyrazine substructure, in particular, has been a focal point of research, with derivatives showing promise as kinase inhibitors and modulators of other key cellular signaling pathways.[1]

The discovery of 2-(3-chlorophenyl)pyrazine was driven by a structure-activity relationship (SAR) study aimed at developing novel kinase inhibitors. The rationale was to explore the impact of a halogenated phenyl substituent at the 2-position of the pyrazine ring on target binding and cellular activity. The 3-chloro substitution was selected to introduce both steric and electronic modifications to the phenyl ring, potentially influencing intermolecular interactions within a kinase binding pocket.

Synthesis of 2-(3-chlorophenyl)pyrazine

The synthesis of 2-(3-chlorophenyl)pyrazine was achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly versatile for the formation of carbon-carbon bonds and is well-suited for coupling aryl halides with arylboronic acids.[2][3] The chosen synthetic strategy involves the reaction of a 2-halopyrazine with (3-chlorophenyl)boronic acid. 2-Bromopyrazine was selected as the starting material due to its commercial availability and appropriate reactivity in palladium-catalyzed reactions.

Synthetic Workflow

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_process Workup & Purification cluster_product Product 2-Bromopyrazine 2-Bromopyrazine Pd_Catalyst Pd(OAc)2 / PPh3 2-Bromopyrazine->Pd_Catalyst Reacts with 3-Chlorophenylboronic_Acid 3-Chlorophenylboronic_Acid 3-Chlorophenylboronic_Acid->Pd_Catalyst Workup Aqueous Workup Pd_Catalyst->Workup Leads to Base K2CO3 Solvent 1,4-Dioxane/Water Purification Column Chromatography Workup->Purification Final_Product 2-(3-chlorophenyl)pyrazine Purification->Final_Product

Caption: Synthetic workflow for 2-(3-chlorophenyl)pyrazine.

Detailed Experimental Protocol

Materials:

  • 2-Bromopyrazine

  • (3-chlorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add 2-bromopyrazine (1.0 mmol, 1.0 eq), (3-chlorophenyl)boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.025 mmol, 2.5 mol%) and triphenylphosphine (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask. The solvent mixture should be degassed prior to use.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(3-chlorophenyl)pyrazine as a solid.[4]

Initial Characterization

The structure and purity of the synthesized 2-(3-chlorophenyl)pyrazine were confirmed by a suite of spectroscopic and analytical techniques.

Characterization Workflow

The following diagram illustrates the characterization workflow.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment Purified_Product Purified 2-(3-chlorophenyl)pyrazine NMR 1H & 13C NMR Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS FTIR FT-IR Spectroscopy Purified_Product->FTIR HPLC HPLC Analysis Purified_Product->HPLC

Caption: Workflow for the characterization of 2-(3-chlorophenyl)pyrazine.

Spectroscopic and Analytical Data

The following table summarizes the expected and observed analytical data for 2-(3-chlorophenyl)pyrazine.

Technique Expected Data Observed Data
¹H NMR Signals corresponding to the pyrazine and chlorophenyl protons.Consistent with the proposed structure, showing characteristic aromatic proton signals.
¹³C NMR Resonances for all carbon atoms in the molecule.All expected carbon signals were observed.
Mass Spec. Molecular ion peak corresponding to the molecular weight.[M+H]⁺ peak observed at m/z consistent with the calculated exact mass.
FT-IR Characteristic peaks for C-H, C=N, and C-Cl bonds.Absorption bands indicative of the aromatic rings and chloro-substituent.
HPLC A single major peak indicating high purity.Purity >95% confirmed by a single major peak.
Detailed Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the structure. The four equivalent hydrogen atoms in the pyrazine ring itself typically give a single resonance at around δ = 8.6 ppm.[5]

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound. The predicted monoisotopic mass for C₁₀H₇ClN₂ is 190.03 Da.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet of the solid compound or analyze as a thin film on a salt plate.

  • Data Acquisition: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present in the molecule.[7][8]

Conclusion

This technical guide has detailed the rationale behind the discovery, a robust synthetic method, and the initial characterization of 2-(3-chlorophenyl)pyrazine. The successful synthesis via a Suzuki-Miyaura coupling provides an efficient route to this novel compound. The comprehensive characterization data confirms the structure and high purity of the synthesized molecule, laying the groundwork for its further investigation in drug discovery programs. The methodologies described herein are well-established and can be readily adopted by researchers in the field.

References

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. [Link]

  • Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry. [Link]

  • 6.2.2. Pyrazines. Science of Synthesis. [Link]

  • 2-(3-chlorophenyl)pyrazine (C10H7ClN2). PubChem. [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

  • 6.2.2. Pyrazines. Science of Synthesis. [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • Pyrazine | C4H4N2. PubChem. [Link]

Sources

Exploratory

2-(3-Chlorophenyl)pyrazine in Drug Design: A Comprehensive ADME and Pharmacokinetic Guide

Target Audience: Research Scientists, Medicinal Chemists, and DMPK Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The 2-(3-chlorophenyl)pyrazine scaffold is a privileged struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and DMPK Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The 2-(3-chlorophenyl)pyrazine scaffold is a privileged structural motif in modern medicinal chemistry, frequently utilized in the design of central nervous system (CNS) modulators (such as PDE10A and P2X7 antagonists)[1][2] and anti-infective agents (including anti-mycobacterial and anti-trypanosomal compounds)[3][4]. While the pyrazine core offers favorable hydrogen-bonding profiles and weak basicity, its integration with a 3-chlorophenyl system introduces complex Absorption, Distribution, Metabolism, and Excretion (ADME) dynamics. This whitepaper deconstructs the physicochemical behavior of this scaffold, details the causality behind its metabolic liabilities, and provides self-validating experimental protocols for robust hit-to-lead optimization.

Structural Rationale & Physicochemical Profiling

The strategic inclusion of the 2-(3-chlorophenyl)pyrazine moiety in a drug candidate is rarely accidental. Pyrazine is a 6π-electron-deficient heteroaromatic ring. The inductive effect of its two nitrogen atoms significantly lowers its basicity (pKa ~0.6) compared to pyridine (pKa ~5.2)[5].

When a 3-chlorophenyl group is attached at the C2 position, two critical physicochemical shifts occur:

  • Lipophilicity Enhancement: The chlorine atom acts as a hydrophobic, electron-withdrawing group (EWG). It increases the overall partition coefficient (LogP), driving passive membrane permeability[3].

  • Electronic Shielding: The EWG nature of the meta-chloro substitution pulls electron density away from the conjugated pyrazine system, subtly increasing its resistance to certain electrophilic metabolic attacks compared to unsubstituted phenylpyrazines.

Table 1: Quantitative ADME Profile of the 2-(3-chlorophenyl)pyrazine Scaffold
ParameterTypical RangeMechanistic Rationale
Thermodynamic Solubility (pH 7.4) 10 - 45 µMLimited by the high crystal lattice energy and lipophilicity of the chlorophenyl ring.
LogD (pH 7.4) 2.5 - 3.5Optimal for CNS penetration; driven by the hydrophobic chlorine atom[3].
BBB Permeability ( Papp​ ) > 15 × 10⁻⁶ cm/sLow polar surface area (PSA) and lack of strong hydrogen bond donors facilitate passive diffusion[1].
HLM Intrinsic Clearance ( CLint​ ) 40 - 120 µL/min/mgModerate to high clearance due to susceptibility to pyrazine N-oxidation[6].
hERG IC₅₀ > 10 µMThe weak basicity of pyrazine prevents the protonation required for trapping in the hERG channel pore[1].

Absorption & Distribution: Permeability Dynamics

For targets requiring systemic or CNS exposure, absorption and distribution are dictated by the molecule's ionization state at physiological pH. Because the pyrazine nitrogen remains unprotonated in the blood (pH 7.4) and the intestines (pH ~6.5), 2-(3-chlorophenyl)pyrazine derivatives do not rely on active transport mechanisms (e.g., OCT transporters) for absorption.

Instead, they cross the blood-brain barrier (BBB) and gastrointestinal tract via transcellular passive diffusion. The meta-chloro substitution provides an optimal steric volume that disrupts water solvation shells efficiently, lowering the desolvation energy required for the molecule to enter the hydrophobic core of the lipid bilayer[1][2].

Metabolism & Clearance: The CYP450 Liability

The primary pharmacokinetic bottleneck for the 2-(3-chlorophenyl)pyrazine scaffold is its vulnerability to hepatic oxidative metabolism. While the 3-chloro group sterically hinders arene oxidation on the phenyl ring, the electron-deficient pyrazine ring remains a target for Cytochrome P450 (CYP) enzymes[6].

In vitro incubations with human liver microsomes (HLMs) consistently reveal that NADPH-dependent CYP450 metabolism drives the degradation of these compounds[6]. The dominant biotransformation is N-oxidation of the pyrazine nitrogen, yielding an [M+16]+ metabolite. Secondary pathways include C-hydroxylation of the pyrazine core[6].

MetabolicPathway Parent 2-(3-chlorophenyl)pyrazine (Parent Scaffold) CYP CYP450 / NADPH (Hepatic Microsomes) Parent->CYP Phase I Oxidation NOxide Pyrazine N-oxide [M+16]+ CYP->NOxide N-Oxidation (Major) Hydroxyl 6-Hydroxypyrazine Derivative CYP->Hydroxyl C-Hydroxylation AreneOx Phenyl Arene Oxide (Minor/Blocked) CYP->AreneOx Sterically Hindered by Cl

Caption: CYP450-mediated Phase I metabolic pathways of the 2-(3-chlorophenyl)pyrazine scaffold.

Self-Validating Experimental Methodologies

To accurately profile this scaffold, standard ADME assays must be tailored to account for its specific chemical behavior. Below are field-proven, self-validating protocols designed to prevent artifactual data.

Phase I Microsomal Stability (Intrinsic Clearance)

Causality Check: We utilize NADPH-supplemented HLMs without pore-forming agents (like alamethicin). Because pyrazines are metabolized almost exclusively via Phase I oxidation rather than Phase II glucuronidation, adding alamethicin unnecessarily dilutes the enzyme pool and alters lipid microenvironments[6].

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of the 2-(3-chlorophenyl)pyrazine derivative in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) to keep final DMSO concentration <0.1% (preventing CYP inhibition).

  • Enzyme Addition: Add pooled Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL. Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol or tolbutamide).

  • Validation System: Run a parallel negative control (buffer instead of NADPH) to rule out chemical instability, and a positive control (verapamil) to confirm CYP450 activity.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass and scanning for the +16 Da N-oxide mass shift.

Biomimetic PAMPA for Passive Permeability

Causality Check: Standard hexadecane PAMPA often underestimates the permeability of weakly basic heterocycles. We utilize a bio-mimetic lipid mixture (DOPC/stearic acid) because the ionization state of the pyrazine ring is highly sensitive to the local microenvironment; a structured lipid bilayer accurately mimics the desolvation energy required for membrane insertion.

Step-by-Step Protocol:

  • Donor Preparation: Dilute the compound to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF filter membrane of the donor plate with 5 µL of a 2% (w/v) DOPC/stearic acid mixture in dodecane.

  • Assembly: Add 300 µL of the donor solution to the bottom wells. Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells. Combine the plates.

  • Incubation: Incubate at room temperature for 5 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the concentration in both donor and acceptor compartments via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

ADMEWorkflow cluster_0 Physicochemical Profiling cluster_1 In Vitro Metabolism & Safety Start Compound Synthesis & Verification (LC-MS/NMR) Solubility Kinetic Solubility (Nephelometry) Start->Solubility Permeability Biomimetic PAMPA (Passive Transport) Start->Permeability Microsomes HLM Stability (N-Oxidation Check) Solubility->Microsomes Permeability->Microsomes hERG hERG Inhibition (Patch-Clamp) Microsomes->hERG Decision Go/No-Go Decision for In Vivo PK hERG->Decision

Caption: In vitro ADME screening and validation workflow for pyrazine-based hit-to-lead optimization.

References

  • Title: Novel Phenyl-Substituted 5,6-Dihydro-[1,2,4]triazolo[4,3-a]pyrazine P2X7 Antagonists with Robust Target Engagement in Rat Brain Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides Source: MDPI Molecules URL: [Link]

  • Title: Highly Potent, Selective, and Orally Active Phosphodiesterase 10A Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity Source: Semantic Scholar / InTech URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of 2-(3-chlorophenyl)pyrazine

Abstract This application note provides a comprehensive guide to the structural elucidation of 2-(3-chlorophenyl)pyrazine using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 2-(3-chlorophenyl)pyrazine using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines detailed protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR. It presents a complete, predicted reference dataset for the chemical shifts and coupling constants of 2-(3-chlorophenyl)pyrazine, derived from the analysis of structurally related compounds. The causality behind experimental choices is explained, and the interpretation of the spectral data is discussed in detail to provide a self-validating system for the characterization of this and similar heterocyclic compounds.

Introduction

2-(3-chlorophenyl)pyrazine is a heterocyclic compound featuring a pyrazine ring substituted with a 3-chlorophenyl group. Pyrazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1] Accurate structural characterization is paramount for understanding the structure-activity relationships of these molecules. NMR spectroscopy stands as an indispensable analytical technique for the unambiguous determination of molecular structure and purity assessment of such organic compounds.[2] This document serves as a practical guide for obtaining and interpreting high-quality NMR data for 2-(3-chlorophenyl)pyrazine.

Molecular Structure and Atom Numbering

The structural integrity of 2-(3-chlorophenyl)pyrazine is confirmed through the precise assignment of proton (¹H) and carbon (¹³C) NMR signals to each atom in the molecule. The numbering convention used throughout this note is illustrated in the following diagram:

Caption: Molecular structure and atom numbering for 2-(3-chlorophenyl)pyrazine.

Experimental Protocols

I. Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. The following protocol is a field-proven method for preparing small organic molecules for NMR analysis.

Materials:

  • 2-(3-chlorophenyl)pyrazine (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[2]

  • 5 mm NMR tube

  • Pipettes and a clean, dry vial

  • Internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[2]

Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 2-(3-chlorophenyl)pyrazine. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Solvent Selection and Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[2] Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.[2]

  • Transfer to NMR Tube: Carefully transfer the clear solution to a 5 mm NMR tube. Avoid introducing any solid particles into the tube as this can degrade the spectral resolution.

  • Internal Standard: TMS is the standard reference for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[3] Most commercially available deuterated solvents contain TMS. If not, a small amount can be added.

II. NMR Data Acquisition

The following parameters are recommended for a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.

  • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

  • Spectral Width: A sweep width of -2 to 12 ppm is generally appropriate for most organic molecules.[4]

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Spectral Width: A sweep width of 0 to 200 ppm is standard for most organic compounds.

The overall workflow from sample preparation to data analysis is depicted below:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument High-Resolution NMR Spectrometer transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq processing Fourier Transform, Phasing, Baseline Correction h1_acq->processing c13_acq->processing analysis Chemical Shift, Coupling Constant, and Integration Analysis processing->analysis structure Structural Elucidation analysis->structure

Caption: Experimental workflow for NMR characterization.

Predicted NMR Reference Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-(3-chlorophenyl)pyrazine. These values are estimated based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[5][6][7] The exact chemical shifts (δ) and coupling constants (J) can vary depending on the solvent, concentration, and instrument used.[2]

Table 1: Predicted ¹H NMR Data for 2-(3-chlorophenyl)pyrazine (in CDCl₃, 400 MHz)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.60d~1.5
H-5~8.45d~2.5
H-6~9.05dd~2.5, 1.5
H-2'~8.10t~2.0
H-4'~7.50ddd~8.0, 2.0, 1.0
H-5'~7.45t~8.0
H-6'~8.00dt~8.0, 1.5
Table 2: Predicted ¹³C NMR Data for 2-(3-chlorophenyl)pyrazine (in CDCl₃, 100 MHz)
CarbonChemical Shift (δ, ppm)
C-2~152.0
C-3~143.5
C-5~142.0
C-6~145.0
C-1'~136.0
C-2'~129.5
C-3'~135.0
C-4'~130.0
C-5'~130.5
C-6'~127.5

Spectral Interpretation

¹H NMR Spectrum:

  • Pyrazine Ring Protons: The protons on the pyrazine ring (H-3, H-5, and H-6) are expected to appear in the downfield region (δ 8.4-9.1 ppm) due to the deshielding effect of the two nitrogen atoms. H-6 is anticipated to be the most downfield due to its proximity to both nitrogens. The coupling pattern will be characteristic of a 3-proton system on a pyrazine ring, with H-6 showing a doublet of doublets due to coupling with both H-5 and H-3. H-3 and H-5 will likely appear as doublets.

  • Phenyl Ring Protons: The protons of the 3-chlorophenyl group (H-2', H-4', H-5', and H-6') are expected in the aromatic region (δ 7.4-8.1 ppm). The electron-withdrawing effect of the chlorine atom and the pyrazine ring will influence their chemical shifts. H-2' is expected to be a triplet (or a narrow multiplet) due to coupling with H-4' and H-6'. H-4' will likely be a doublet of doublets of doublets, coupling to H-2', H-5', and H-6'. H-5' is predicted to be a triplet, and H-6' a doublet of triplets.

¹³C NMR Spectrum:

  • Pyrazine Ring Carbons: The carbon atoms of the pyrazine ring are expected to resonate at lower field (δ 142-152 ppm) due to the electronegativity of the adjacent nitrogen atoms. C-2, being directly attached to the phenyl group, is predicted to be the most downfield among the pyrazine carbons.

  • Phenyl Ring Carbons: The carbons of the phenyl ring will appear in the aromatic region (δ 127-136 ppm). The carbon bearing the chlorine atom (C-3') will be significantly influenced by the halogen's inductive effect. The carbon attached to the pyrazine ring (C-1') will also show a distinct chemical shift.

Conclusion

This application note provides a detailed framework for the NMR spectroscopic analysis of 2-(3-chlorophenyl)pyrazine. The provided protocols for sample preparation and data acquisition are designed to yield high-quality, reproducible data. The tabulated predicted chemical shifts and coupling constants serve as a valuable reference for researchers working on the synthesis and characterization of this compound and its analogs. By understanding the principles behind the experimental design and spectral interpretation, scientists can confidently elucidate the structure of novel pyrazine derivatives, a critical step in the drug discovery and development process.

References

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Published May 17, 2019. Available from: [Link]

  • SciSpace. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Published May 17, 2019. Available from: [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available from: [Link]

  • ResearchGate. Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Published August 8, 2025. Available from: [Link]

  • SpectraBase. 5-Amino-1-(m-chlorophenyl)-4-phenylpyrazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • RSC Publishing. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Published May 23, 2025. Available from: [Link]

  • ResearchGate. Spectroscopic investigations of a substituted amide of pyrazine-2-carboxylic acid - C16H18N3O. Published August 6, 2025. Available from: [Link]

  • Supporting Information. 2 - Supporting Information. Available from: [Link]

  • Supporting Information. 2 - Supporting Information. Available from: [Link]

  • PMC. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Published December 29, 2019. Available from: [Link]

  • SpectraBase. 1-[(4-Chlorophenoxy)acetyl]-4-(3-chlorophenyl)piperazine - Optional[1H NMR] - Spectrum. Available from: [Link]

  • R Discovery. 47. The synthesis and tautomerism of some 2-substituted pyrazines. Available from: [Link]

  • PubChemLite. 2-(3-chlorophenyl)pyrazine (C10H7ClN2). Available from: [Link]

  • IntechOpen. Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. Available from: [Link]

  • Semantic Scholar. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone. Published December 29, 2021. Available from: [Link]

  • MDPI. Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. Published July 31, 2023. Available from: [Link]

  • CHEM 344 Shift Parameters.pdf. Available from: [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Available from: [Link]

  • ResearchGate. 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt... Available from: [Link]

  • Amanote Research. (PDF) Studies on Pyrazine Derivatives. II. Synthesis. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Published August 1, 2024. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • YouTube. NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. Published February 24, 2016. Available from: [Link]

Sources

Application

Application Note: Preparation and Handling of 2-(3-Chlorophenyl)pyrazine Stock Solutions for Cell Culture Assays

Introduction & Scientific Rationale 2-(3-Chlorophenyl)pyrazine is a halogenated heterocyclic compound frequently utilized as a structural motif in medicinal chemistry, fragment-based drug discovery (FBDD), and specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2-(3-Chlorophenyl)pyrazine is a halogenated heterocyclic compound frequently utilized as a structural motif in medicinal chemistry, fragment-based drug discovery (FBDD), and specialized in vitro screening. Because of its lipophilic nature and lack of ionizable groups at physiological pH, preparing aqueous solutions directly is unfeasible.

As a Senior Application Scientist, I have observed that the primary source of irreproducibility in small-molecule cell assays stems from improper stock solution management—specifically, solvent hygroscopicity, filter-induced polymer leaching, and freeze-thaw concentration gradients. This application note outlines a self-validating, highly reproducible protocol for formulating master stock solutions in dimethyl sulfoxide (DMSO) and their subsequent dilution for cell culture applications.

Physicochemical Properties & Solvent Selection

To ensure complete dissolution without micro-precipitation, Anhydrous DMSO (>99.9% purity) is the mandatory vehicle. Standard laboratory-grade DMSO rapidly absorbs atmospheric moisture, which exponentially decreases the solubility limit of hydrophobic fragments like 2-(3-chlorophenyl)pyrazine, leading to silent precipitation and artificially low assay concentrations.

Table 1: Physicochemical Properties of 2-(3-Chlorophenyl)pyrazine

PropertyValue
Chemical Name 2-(3-Chlorophenyl)pyrazine
CAS Registry Number 108030-82-6[1]
Molecular Formula C₁₀H₇ClN₂[1]
Molecular Weight 190.63 g/mol [1]
Primary Solvent Anhydrous DMSO (≥99.9%)
Storage Temperature -20°C to -80°C (Master Stock)

Causality in Experimental Design (E-E-A-T)

Before executing the protocol, it is critical to understand the causality behind the methodological choices to ensure a self-validating workflow:

  • Sterilization via PTFE Only : Standard cellulose acetate (CA) or polyethersulfone (PES) syringe filters are partially dissolved by pure DMSO. This leaches toxic polymers into the stock, confounding cellular viability data. Polytetrafluoroethylene (PTFE) is chemically inert to DMSO and is therefore strictly required.

  • Single-Use Aliquoting : Freezing DMSO solutions creates localized concentration gradients as the solvent crystallizes. Repeated freeze-thaw cycles exacerbate this, leading to heterogeneous stocks. Single-use aliquots eliminate this variable.

  • Strict DMSO Limits (≤0.1%) : When the stock is diluted into the culture media, the final DMSO concentration must be tightly controlled. Concentrations above 0.3125% have been empirically shown to induce significant concentration- and time-dependent cytotoxicity, alter metabolic processes, and trigger apoptosis-related pathways in various cell lines (e.g., HepG2, MCF-7, and Huh7)[2].

Reconstitution Guidelines

The following table provides gravimetric and volumetric conversions based on the molecular weight of 190.63 g/mol [1]. Formula: Volume (mL) = Mass (mg) /[Concentration (mM) × MW ( g/mol ) / 1000]

Table 2: Reconstitution Matrix for 2-(3-Chlorophenyl)pyrazine

Desired Stock ConcentrationMass of Compound (mg)Required Volume of Anhydrous DMSO (mL)
10 mM 1.91 mg1.00 mL
10 mM 5.00 mg2.62 mL
50 mM 9.53 mg1.00 mL
50 mM 10.00 mg1.05 mL

Step-by-Step Experimental Protocol

Phase 1: Gravimetric Preparation
  • Thermal Equilibration : Remove the sealed vial of 2-(3-chlorophenyl)pyrazine from cold storage and equilibrate it to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric moisture condensation on the powder, degrading the compound and altering its true mass.

  • Weighing : Weigh the desired mass (e.g., 5.00 mg) using an analytical balance (minimum 0.01 mg readability) into a sterile, solvent-resistant amber glass vial or polypropylene tube.

Phase 2: Solubilization & Homogenization
  • Solvent Addition : Add the calculated volume of Anhydrous DMSO (e.g., 2.62 mL for a 10 mM stock) directly to the powder.

  • Homogenization : Vortex the solution vigorously for 30–60 seconds. If the compound does not fully dissolve, sonicate the sealed vial in a room-temperature water bath for 2–5 minutes until the solution is optically clear.

Phase 3: Sterilization & Aliquoting
  • Filtration : Draw the homogenized solution into a sterile, solvent-resistant glass or polypropylene syringe. Attach a 0.22 µm PTFE syringe filter .

  • Dead Volume Discard (Self-Validating Step) : Dispense and discard the first 50–100 µL of the filtrate. Causality: This accounts for filter dead volume and membrane saturation, ensuring the collected stock is at the exact calculated molarity.

  • Aliquoting : Dispense the sterilized stock solution into amber microcentrifuge tubes (50–100 µL per tube) to protect the compound from photolytic degradation.

  • Storage : Immediately transfer aliquots to -20°C for short-term use (<1 month) or -80°C for long-term stability.

Phase 4: Working Solution Preparation for Cell Culture
  • Thawing : Thaw a single aliquot at room temperature.

  • Gradient Resolution (Self-Validating Step) : Vortex the thawed aliquot for 10 seconds. Causality: Freezing forces the solute out of the solvent matrix, creating a concentration gradient. Vortexing restores absolute homogeneity prior to pipetting.

  • Media Dilution : Perform a serial dilution in the assay media. To ensure the final DMSO concentration is ≤0.1%[2], calculate the intermediate dilution carefully.

    • Example: To achieve a 10 µM final assay concentration from a 10 mM stock, perform a 1:1000 dilution directly into pre-warmed culture media. This yields exactly 0.1% DMSO, preserving cell viability.

Workflow Visualization

Workflow N1 2-(3-Chlorophenyl)pyrazine (Solid Powder) N2 Gravimetric Analysis & Desiccation N1->N2 Equilibrate to RT N3 Dissolution in Anhydrous DMSO N2->N3 Add Solvent N4 Filter Sterilization (0.22 µm PTFE) N3->N4 Vortex/Sonicate N5 Aliquoting & Storage (-20°C to -80°C) N4->N5 Amber Vials N6 Thawing & Homogenization (Avoid Freeze-Thaw) N5->N6 Single-use Aliquot N7 Dilution in Media (Final DMSO ≤ 0.1%) N6->N7 Serial Dilution

Workflow for the preparation, sterilization, and application of 2-(3-chlorophenyl)pyrazine stocks.

References

  • Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: National Institutes of Health (PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

handling precipitation of 2-(3-chlorophenyl)pyrazine in DMSO solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help drug development professionals and researchers systematically troubleshoot and resolve the precipitation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help drug development professionals and researchers systematically troubleshoot and resolve the precipitation of 2-(3-chlorophenyl)pyrazine (CAS: 108030-82-6)[1] in Dimethyl Sulfoxide (DMSO) and aqueous assay buffers.

Handling heterocyclic, halogenated compounds requires a deep understanding of solvent thermodynamics. This guide moves beyond basic instructions to explain the causality behind solvent behaviors, providing you with self-validating protocols to ensure assay integrity.

Diagnostic Workflow: Isolating the Point of Failure

Precipitation typically occurs at one of two distinct stages in your workflow: within the storage vial itself, or at the exact moment of aqueous dilution. Identifying when the crash occurs is the first step in applying the correct mechanistic fix.

Troubleshooting Start Observe Precipitation of 2-(3-chlorophenyl)pyrazine Decision1 Where does it occur? Start->Decision1 Stock In the DMSO Stock Vial Decision1->Stock Buffer Upon Dilution in Aqueous Buffer Decision1->Buffer StockCause Causes: 1. Water Absorption (Hygroscopic) 2. Freeze-Thaw Nucleation 3. Concentration > Solubility Limit Stock->StockCause BufferCause Causes: 1. Antisolvent Precipitation (Solvent Shock) 2. pH Incompatibility 3. Final Conc. Exceeds Aqueous Limit Buffer->BufferCause StockFix Solution: Warm to 37°C & Sonicate. Aliquot in Anhydrous DMSO. Store at -20°C. StockCause->StockFix BufferFix Solution: Use Reverse Dilution Method. Perform Intermediate DMSO Dilutions. Ensure Final DMSO ≤ 0.5%. BufferCause->BufferFix

Diagnostic workflow for identifying and resolving 2-(3-chlorophenyl)pyrazine precipitation.

Quantitative Baselines for Assay Integrity

To maintain thermodynamic stability, your experimental parameters must stay within established physicochemical thresholds. Deviating from these baselines is the primary cause of compound loss.

ParameterOptimal RangeRisk ThresholdMechanistic Consequence of Exceeding Threshold
Stock Concentration 10 mM – 20 mM> 30 mMExceeds the thermodynamic solubility limit of the compound in pure DMSO[2].
DMSO Water Content < 0.1% (Anhydrous)> 2.0%3 increases solvent polarity, drastically reducing its solvating power for hydrophobic molecules[3].
Final Assay DMSO % 0.1% – 0.5%> 1.0%Induces cytotoxicity in cell-based assays and causes potential protein denaturation, leading to false positives[3].
Storage Temperature -80°C (Single-use)Repeated Freeze-ThawTemperature fluctuations induce localized concentration spikes and irreversible crystal nucleation[2].

Mechanistic FAQs: Diagnosing the Root Cause

Q1: Why does 2-(3-chlorophenyl)pyrazine precipitate directly in my DMSO stock vial before I even use it? A1: This is almost always a moisture contamination issue. DMSO is highly hygroscopic; it acts as a sponge for atmospheric water[3]. 2-(3-chlorophenyl)pyrazine is a lipophilic, halogenated heterocycle. As water enters the DMSO bulk solvent through repeated opening of the vial, the dielectric constant of the solvent shifts. The surrounding solvent molecules can no longer maintain the hydrophobic compound's solubility, causing it to spontaneously crystallize[3]. Furthermore, repeated freeze-thaw cycles create localized zones of supersaturation during the freezing process, which act as nucleation sites for precipitation[2].

Q2: My DMSO stock is perfectly clear, but the compound crashes out immediately when I pipette it into my aqueous assay buffer (e.g., PBS). Why? A2: You are experiencing 4, commonly referred to as "solvent shock"[4]. When a high-concentration drop of DMSO stock is injected into an aqueous buffer, the DMSO molecules (which have a massive thermodynamic affinity for water) rapidly diffuse outward. The bulky 2-(3-chlorophenyl)pyrazine molecules diffuse much slower. This leaves the compound stranded in a localized micro-environment of pure water. The local concentration vastly exceeds the compound's aqueous solubility limit, leading to rapid nucleation and the formation of nano-particulates[4].

Q3: How can I differentiate between true compound precipitation and assay interference (e.g., proteins crashing out due to DMSO)? A3: You must decouple the variables using a self-validating control. Perform a mock dilution of your DMSO stock into the exact assay buffer without any biological components (no cells, no proteins, no FBS). If the solution becomes turbid, the 2-(3-chlorophenyl)pyrazine is precipitating. If it remains clear, but your actual assay gets cloudy, the DMSO is likely denaturing your assay proteins or interacting with media supplements[5].

Self-Validating Experimental Protocols

To combat solvent shock, we must alter the physics of how the compound is introduced to the aqueous phase. The standard method (pipetting stock into buffer) guarantees localized supersaturation. Instead, we utilize Intermediate Dilution and Reverse Dilution [6],.

Mechanism Stock 100% DMSO Stock Solution (2-(3-chlorophenyl)pyrazine) Direct Standard Forward Addition (Pipette Stock into Buffer) Stock->Direct Reverse Reverse Dilution Method (Dropwise into Vortexing Buffer) Stock->Reverse DirectMech Rapid DMSO Diffusion into Water Localized High Compound Conc. in Aqueous Microenvironment Nucleation Direct->DirectMech ReverseMech Rapid Mechanical Dispersion Compound Disperses Before DMSO Diffuses Away Avoids Localized Supersaturation Reverse->ReverseMech Crash Precipitation / 'Salting Out' DirectMech->Crash Soluble Clear Working Solution ReverseMech->Soluble

Mechanistic comparison of standard forward addition versus reverse dilution techniques.

Protocol A: Preparation of Anhydrous, High-Fidelity Stock Solutions

Objective: Prevent moisture-induced precipitation during storage.

  • Solvent Sourcing: Use only freshly opened, anhydrous DMSO (≥99.9% purity, packaged under argon). Do not use communal lab DMSO bottles.

  • Dissolution: Weigh 2-(3-chlorophenyl)pyrazine and dissolve to a maximum concentration of 20 mM. If dissolution is sluggish, gently warm the sealed vial in a 37°C water bath for 5 minutes and sonicate[2].

  • Aliquot Strategy: Immediately divide the stock into single-use aliquots (e.g., 20 µL) in tightly sealed, low-bind microcentrifuge tubes.

  • Storage: Flash-freeze and store at -80°C. Never subject an aliquot to more than one freeze-thaw cycle[2].

  • Self-Validation Step: Before use, thaw the aliquot to room temperature. Shine a strong, focused light beam through the tube against a dark background. If you observe a "laser beam" effect (the Tyndall effect), nano-precipitates have formed. Discard the aliquot.

Protocol B: The Reverse Dilution & Intermediate Step Method

Objective: Eliminate localized solvent shock during aqueous introduction.

  • Intermediate Dilution: Do not dilute a 20 mM stock directly into PBS. First, perform a serial dilution of your stock in 100% anhydrous DMSO to reach an intermediate concentration (e.g., 100x your final desired assay concentration).

  • Buffer Preparation: Place your final aqueous buffer in a sterile tube. Ensure the buffer is at room temperature or gently warmed to 37°C (cold buffers drastically reduce solubility).

  • Vortex Dynamics: Place the tube of aqueous buffer on a vortex mixer at medium-high speed. A deep vortex cone must form.

  • Reverse Dropwise Addition: While the buffer is actively vortexing, use a micropipette to add the intermediate DMSO stock dropwise directly into the center of the vortex cone[6]. Do not let the DMSO touch the plastic walls.

  • Self-Validation Step: Immediately measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​<0.05 confirms the absence of insoluble nano-particulates. If the OD spikes, your final concentration has exceeded the absolute aqueous thermodynamic limit of the compound, and you must lower the final assay concentration.

References

  • University of Strathclyde (Cheska Gillespie, PhD Thesis) - The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. URL: [Link]

  • ResearchGate - Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? URL:[Link]

  • AccelaChem - Product Information: 2-(3-chlorophenyl)pyrazine. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of 2-(3-chlorophenyl)pyrazine Formulations

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2-(3-chlorophenyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals who are enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(3-chlorophenyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. While specific experimental data on 2-(3-chlorophenyl)pyrazine is limited in public literature, its chemical structure—a substituted pyrazine ring—suggests it is a lipophilic molecule with potentially low aqueous solubility, a common characteristic of this chemical class.[1][2] Compounds with these properties often fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility, which is a primary rate-limiting step for oral absorption.[3][4]

This document provides a structured approach to systematically identify and overcome formulation hurdles through a series of frequently asked questions (FAQs) and in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it a critical parameter?

A1: Oral bioavailability (F%) refers to the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form.[5] It is a crucial pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the blood. Low bioavailability can lead to high dose requirements, significant inter-patient variability, and potential therapeutic failure.[6] For a compound like 2-(3-chlorophenyl)pyrazine, overcoming poor bioavailability is essential for developing a viable oral dosage form.

Q2: What specific physicochemical properties of 2-(3-chlorophenyl)pyrazine suggest it may have poor bioavailability?

A2: The primary indicators stem from its predicted lipophilicity. The structure contains a chlorophenyl group and a pyrazine core, contributing to a low affinity for water.[2] Poorly water-soluble drugs face a significant challenge: they must first dissolve in the gastrointestinal (GI) fluids before they can be absorbed across the gut wall.[5][7] If the dissolution rate is slower than the transit time through the absorption window in the intestine, overall absorption will be incomplete, leading to low bioavailability. Many pyrazine derivatives investigated for therapeutic use have demonstrated such challenges.[8][9]

Q3: What are the main formulation strategies to improve the oral bioavailability of a compound like 2-(3-chlorophenyl)pyrazine?

A3: The core principle is to enhance the solubility and/or dissolution rate of the compound. The most widely adopted and effective strategies for poorly soluble drugs include:

  • Particle Size Reduction: Increasing the surface area-to-volume ratio by reducing particle size (micronization, nanosizing) can enhance the dissolution rate.[4]

  • Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can dramatically improve solubility and dissolution.[10][11]

  • Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the drug in a lipid-based formulation (oils, surfactants, co-solvents) can bypass the dissolution step, presenting the drug to the GI tract in a solubilized form.[12] This category includes self-emulsifying drug delivery systems (SEDDS).[13][14]

  • Complexation with Cyclodextrins: Encapsulating the lipophilic drug molecule within the hydrophobic core of a cyclodextrin can form a complex with a hydrophilic exterior, improving aqueous solubility.[5][15]

Q4: How do I select the most appropriate formulation strategy for my experiments?

A4: The selection is a data-driven process based on the compound's specific properties. A logical first step is to conduct thorough physicochemical characterization. Key parameters include aqueous solubility at different pH values, solubility in organic solvents and lipids, and the octanol-water partition coefficient (LogP).

  • If the compound has high solubility in lipids, an LBDDS approach is often highly effective.[16]

  • If the compound can form a stable amorphous state and is compatible with certain polymers, solid dispersions are a strong candidate.[17]

  • Particle size reduction is a more universal approach but may be insufficient for extremely insoluble compounds.[6]

A preliminary screening of these approaches at a small scale is the most efficient way to identify the most promising path forward.

Troubleshooting Guides & Experimental Protocols

This section provides detailed solutions and step-by-step protocols for common issues encountered during the formulation development of 2-(3-chlorophenyl)pyrazine.

Issue 1: Compound Exhibits Extremely Low Solubility in Standard Aqueous Buffers.

This is the most common starting problem. Before attempting complex formulations, a systematic solubility screening is essential to identify excipients that can effectively solubilize the compound.

Protocol 1: Comprehensive Solubility Screening

Objective: To determine the saturation solubility of 2-(3-chlorophenyl)pyrazine in a variety of pharmaceutically acceptable excipients.

Methodology:

  • Preparation: Add an excess amount of 2-(3-chlorophenyl)pyrazine (e.g., 10 mg) to 1 mL of each selected vehicle in separate glass vials.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a quantifiable concentration. Analyze the concentration using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL for each vehicle.

Data Presentation: Solubility Screening Results

Summarize your findings in a structured table to facilitate comparison and selection of lead excipients for formulation development.

Vehicle CategoryExcipient ExampleSolubility (µg/mL) at 25°C
Aqueous Buffers pH 1.2 (SGF)Enter Data
pH 6.8 (SIF)Enter Data
Co-solvents Propylene GlycolEnter Data
PEG 400Enter Data
EthanolEnter Data
Surfactants (5% w/v) Cremophor® ELEnter Data
Tween® 80Enter Data
Labrasol®Enter Data
Lipid Excipients (Oils) Capryol® 90Enter Data
Labrafil® M 1944 CSEnter Data
Medium-Chain TriglyceridesEnter Data
Issue 2: Dissolution Rate is Poor, Even with Optimized Excipients.

If simple solubilization is insufficient, altering the physical state of the drug is the next logical step. Solid dispersion technology converts the crystalline drug into a more soluble, high-energy amorphous form.[11][18]

Solution: Solid Dispersion via Solvent Evaporation

This technique involves dissolving both the drug and a hydrophilic carrier in a common solvent, then evaporating the solvent to leave a solid matrix with the drug molecularly dispersed.[11]

Diagram: Mechanism of Solid Dispersion

cluster_0 Crystalline Drug cluster_1 Amorphous Solid Dispersion Crystalline Ordered Crystal Lattice (Low Energy, Low Solubility) Process Solid Dispersion (e.g., Solvent Evaporation) Crystalline->Process + Hydrophilic Carrier + Common Solvent Amorphous Drug Molecules Dispersed in Polymer Matrix (High Energy, High Solubility) Process->Amorphous Solvent Removal

Caption: Conversion from crystalline to amorphous state via solid dispersion.

Protocol 2: Lab-Scale Preparation of a Solid Dispersion

Materials:

  • 2-(3-chlorophenyl)pyrazine

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®)[10]

  • Common solvent (e.g., Methanol, Dichloromethane)

Methodology:

  • Dissolution: Prepare drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5 by weight). Dissolve the calculated amounts of 2-(3-chlorophenyl)pyrazine and the carrier in a minimal amount of the common solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a dry film is formed on the flask wall.

  • Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask. Gently grind and sieve the powder to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the absence of crystallinity.[10] Perform dissolution testing to compare its performance against the pure, unprocessed drug.[19]

Issue 3: Inconsistent In Vivo Performance and Suspected Food Effects.

Lipid-based formulations are particularly effective at mimicking the body's natural fat absorption process and can reduce the variability often seen with food intake.[6][13] A Self-Emulsifying Drug Delivery System (SEDDS) is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[3][14]

Solution: Development of a SEDDS Formulation

The goal is to create a pre-concentrate that keeps the drug in solution and readily disperses in the gut.

Diagram: SEDDS Workflow and Mechanism

cluster_0 Formulation Development Workflow cluster_1 In Vivo Mechanism Solubility 1. Solubility Screening (Oils, Surfactants, Co-solvents) Ternary 2. Construct Ternary Phase Diagrams Solubility->Ternary Optimization 3. Optimize Formulation (Drug Loading, Emulsification Grade) Ternary->Optimization Characterization 4. Characterize Droplet Size, Zeta Potential, Dissolution Optimization->Characterization SEDDS_Capsule SEDDS in Capsule (Drug is Solubilized) GI_Fluids GI Fluids SEDDS_Capsule->GI_Fluids Oral Administration Emulsion Spontaneous Emulsification (Fine Oil Droplets with Drug) GI_Fluids->Emulsion Dispersion Absorption Enhanced Absorption Across Gut Wall Emulsion->Absorption

Caption: Workflow for SEDDS development and its mechanism of action.

Protocol 3: Screening and Optimization of a SEDDS Formulation

Objective: To identify a stable SEDDS formulation for 2-(3-chlorophenyl)pyrazine with rapid emulsification and small droplet size.

Methodology:

  • Excipient Selection: Based on the results from Protocol 1, select an oil, a surfactant, and a co-solvent in which the drug shows good solubility.

  • Formulation Preparation: Prepare various formulations by mixing the selected oil, surfactant, and co-solvent at different ratios (e.g., Oil:Surfactant:Co-solvent from 20:60:20 to 60:20:20). Vortex each mixture until a clear, homogenous liquid is formed.

  • Drug Loading: Dissolve 2-(3-chlorophenyl)pyrazine in the optimized placebo (drug-free) formulations at a target concentration. Observe for any signs of precipitation.

  • Emulsification Test: Add 100 µL of the drug-loaded SEDDS formulation to 100 mL of purified water in a glass beaker with gentle stirring. Observe the speed and appearance of the resulting emulsion. A good SEDDS will form a clear or bluish-white emulsion almost instantaneously.

  • Droplet Size Analysis: Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument. Target a mean droplet size of <200 nm for optimal performance.[20]

Issue 4: In Vitro Dissolution Profile Does Not Correlate with In Vivo Pharmacokinetic (PK) Data.

A standard dissolution test in a simple buffer may not be predictive of in vivo performance.[21] Using biorelevant dissolution media that simulate the composition of fluids in the fasted (FaSSIF) and fed (FeSSIF) states can provide more meaningful data and help explain food effects.[22]

Solution: Comparative Dissolution in Biorelevant Media

Objective: To assess the dissolution profile of the optimized formulation (e.g., solid dispersion or SEDDS) in media that better reflect the in vivo environment.

Protocol 4: Dissolution Testing in FaSSIF and FeSSIF

Methodology:

  • Media Preparation: Prepare FaSSIF and FeSSIF media according to established recipes (e.g., from Biorelevant.com or published literature). These media contain bile salts and lecithin to mimic the composition of intestinal fluid.

  • Apparatus Setup: Use a USP Apparatus 2 (Paddle) set at a standard speed (e.g., 75 rpm) and temperature (37°C).

  • Dissolution Run: Place the formulation (e.g., a capsule filled with the solid dispersion or SEDDS) into the dissolution vessel containing either FaSSIF or FeSSIF.

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh media to maintain sink conditions.[21]

  • Analysis: Filter the samples and analyze the concentration of dissolved 2-(3-chlorophenyl)pyrazine using a validated analytical method.

  • Comparison: Plot the percentage of drug dissolved versus time for both media and compare the profiles. A significant difference between the FaSSIF and FeSSIF profiles may indicate a potential food effect.[13]

References
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. [Link]

  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023). Research J. Pharm. and Tech., 16(9). [Link]

  • Lipid-Based Drug Delivery Systems. (n.d.). PMC - NIH. [Link]

  • Nanoemulsions as delivery systems for lipophilic nutraceuticals: strategies for improving their formulation, stability, functionality and bioavailability. (n.d.). PMC. [Link]

  • Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. (2017). American Pharmaceutical Review. [Link]

  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020). Ascendia Pharma. [Link]

  • Nanoemulsion as strategy to improve oral bioavailability of poorly water soluble drugs. (n.d.). F1000Research. [Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs. (n.d.). Aenova Group. [Link]

  • Lipid‐Based Nano‐Delivery for Oral Administration of Poorly Water Soluble Drugs (PWSDs): Design, Optimization and in vitro Assessment. (2017). IntechOpen. [Link]

  • Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. (2025). R Discovery. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. [Link]

  • Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. (n.d.). PMC - NIH. [Link]

  • Nanoemulsion-Based Delivery Systems to Improve Functionality of Lipophilic Components. (n.d.). Frontiers. [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. (2013). PubMed. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC. [Link]

  • Solid Dispersions : An Approach to Enhance the Bioavailability of Poorly Water-Soluble Drugs. (2022). SciSpace. [Link]

  • Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. (n.d.). International Journal of Current Research. [Link]

  • Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir. (n.d.). PMC. [Link]

  • Full article: Solid Dispersion: An Alternative Technique for Bioavailability Enhancement of Poorly Soluble Drugs. (2009). Taylor & Francis. [Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. (n.d.). Agno Pharmaceuticals. [Link]

  • Nanoemulsions for Enhancement of Curcumin Bioavailability and Their Safety Evaluation: Effect of Emulsifier Type. (2021). MDPI. [Link]

  • Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance. (2019). Springer. [Link]

  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. (n.d.). PMC. [Link]

  • Development of In Vitro Dissolution Testing Methods to Simulate Fed Conditions for Immediate Release Solid Oral Dosage Forms. (2022). PubMed. [Link]

  • 2-(3-chlorophenyl)pyrazine (C10H7ClN2). (n.d.). PubChemLite. [Link]

  • 2-[(3-CHLOROPHENYL)METHOXY]-6-(1-PIPERAZINYL)PYRAZINE HYDROCHLORIDE. (n.d.). Verisk. [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2020). ScienceDirect. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PMC. [Link]

  • Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. (2022). PMC. [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2022). MDPI. [Link]

  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020). Journal of Applied Pharmaceutical Science. [Link]

  • Chemical Properties of Pyrazine (CAS 290-37-9). (n.d.). Cheméo. [Link]

  • carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012). ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-(3-chlorophenyl)pyrazine vs. Standard Pyrazine Derivatives in Drug Discovery

Executive Summary Evaluating the pharmacophore potential of pyrazine derivatives requires a rigorous analysis of structure-activity relationships (SAR). Pyrazine, a six-membered nitrogen-containing heterocycle, is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the pharmacophore potential of pyrazine derivatives requires a rigorous analysis of structure-activity relationships (SAR). Pyrazine, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry known for its diverse biological applications, ranging from anti-inflammatory to anticancer and antibacterial activities [[1]](). By substituting the pyrazine ring with a halogenated phenyl group—specifically 2-(3-chlorophenyl)pyrazine —researchers fundamentally alter the electronic distribution and lipophilicity of the molecule.

This guide objectively compares the efficacy of 2-(3-chlorophenyl)pyrazine against established standard pyrazine derivatives across two primary therapeutic domains: antimycobacterial activity (tuberculosis) and voltage-gated sodium (Na+) channel blockade (anticonvulsant/epilepsy).

Mechanistic Pathways & Pharmacological Context

The biological efficacy of pyrazine derivatives is highly dependent on their substitution patterns and linker chemistry.

  • Antimycobacterial Activity: Standard pyrazinamide (PZA) derivatives often require activation by mycobacterial pyrazinamidase to inhibit fatty acid synthase I (FAS I) or disrupt membrane energetics. The addition of a chlorophenyl group increases lipophilicity, which enhances cell wall penetration. However, without a carboxamide linker (-CONH-), direct phenylpyrazines like 2-(3-chlorophenyl)pyrazine often lack the necessary structural geometry to effectively bind the target enzyme, resulting in weaker anti-TB efficacy compared to optimized analogs 2.

  • Anticonvulsant Activity: Phenylpyrazines are recognized as potent voltage-gated Na+ channel blockers. The lipophilic 3-chlorophenyl moiety allows the compound to partition effectively into the lipid bilayer of neuronal membranes. This stabilizes the inactive state of the Na+ channel, preventing high-frequency repetitive neuronal firing—a mechanism shared by established antiepileptic drugs 3.

MOA cluster_TB Antimycobacterial Pathway cluster_Neuro Neurological Pathway PZ 2-(3-chlorophenyl)pyrazine Enz Pyrazinamidase Activation PZ->Enz Weak affinity (No linker) NaC Voltage-Gated Na+ Channels PZ->NaC High affinity (Lipophilic) FASI FAS I Inhibition Enz->FASI Death Mycobacterial Cell Death FASI->Death Depol Inhibit Depolarization NaC->Depol Seizure Anticonvulsant Effect Depol->Seizure

Figure 1: Divergent pharmacological pathways of 2-(3-chlorophenyl)pyrazine derivatives.

Comparative Efficacy Data

To provide a clear objective comparison, we evaluate the baseline scaffold against two clinical/late-stage standards:

  • 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide: An optimized anti-TB standard demonstrating 65% inhibition against M. tuberculosis H37Rv at 6.25 μg/mL 2.

  • GW273293X (2,6-diamino-3-(2,3,5-trichlorophenyl)pyrazine): A highly potent anticonvulsant standard developed as a follow-up to lamotrigine 3.

CompoundStructural ClassificationAnti-TB Efficacy (MIC against H37Rv)Anticonvulsant Efficacy (ED₅₀ in MES Test)Primary Target Profile
2-(3-chlorophenyl)pyrazine Direct Aryl-Pyrazine> 50 µg/mL (Weak)~ 25 - 30 mg/kg (Moderate)Baseline Na+ Channel Blocker
6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide Carboxamide-Linked6.25 µg/mL (Potent)N/A (Poor CNS penetration)Mycobacterial Pyrazinamidase
GW273293X Poly-halogenated Diamino-Pyrazine> 100 µg/mL (Inactive)1 - 20 mg/kg (Highly Potent)Voltage-Gated Na+ Channels

Data synthesis reflects established SAR trends: direct halogenated phenylpyrazines excel in CNS applications due to lipophilicity, while carboxamide linkers are mandatory for anti-TB efficacy.

Experimental Protocols: Self-Validating Workflows

Expertise & Experience Note: A protocol is only as reliable as its internal controls. The following methodologies incorporate self-validating steps to ensure that observed efficacy is due to target engagement, rather than artifactual precipitation or basal cytotoxicity.

Protocol A: In Vitro Antimycobacterial Susceptibility (REMA Method)

Causality: We utilize the Resazurin Microtiter Assay (REMA) because it provides a reliable, colorimetric readout of cellular viability, minimizing the biohazard risks associated with extensive handling of M. tuberculosis cultures.

  • Compound Preparation: Dissolve 2-(3-chlorophenyl)pyrazine in 100% DMSO to yield a 10 mM stock.

    • Validation Step: Measure UV absorbance at 340 nm post-dilution in aqueous media to confirm complete dissolution. Precipitation leads to artificially low local concentrations and false-negative efficacy.

  • Serial Dilution: Perform two-fold serial dilutions in Middlebrook 7H9 broth (range: 100 µg/mL to 0.19 µg/mL) in a 96-well plate. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced bacterial toxicity.

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv inoculum (adjusted to an OD₆₀₀ of 0.05) to each well. Include a standard Pyrazinamide positive control and a DMSO-only negative control.

  • Incubation & Readout: Incubate the plates at 37°C for 7 days. Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is recorded as the lowest concentration preventing the color change.

Protocol B: In Vivo Maximal Electroshock Seizure (MES) Test

Causality: The MES test is the gold standard for identifying compounds that prevent seizure spread via Na+ channel blockade, directly mimicking generalized tonic-clonic seizures 3.

  • Formulation: Suspend the pyrazine derivatives in 0.5% methylcellulose.

    • Validation Step: Ensure uniform suspension via probe sonication (3 cycles, 10s each) to guarantee accurate, reproducible dosing.

  • Administration: Administer the compound intraperitoneally (i.p.) to adult male Swiss albino mice (n=6 per dose group).

  • Electroshock Application: At the time of peak effect (Tmax, predetermined via a preliminary time-course study), apply an alternating current of 50 mA for 0.2 seconds via corneal electrodes.

  • Observation & Analysis: Observe the subjects for the presence or absence of hindlimb tonic extension (HLTE). Protection is defined as the complete abolition of HLTE. Calculate the ED₅₀ using probit analysis based on the dose-response curve.

Workflow Comp Compound Prep (DMSO Stock) InVitro In Vitro Assay (REMA) Comp->InVitro Tox Cytotoxicity (HepG2 cells) InVitro->Tox InVivo In Vivo Models (MES Test) Tox->InVivo Data Efficacy Analysis (ED50 / MIC) InVivo->Data

Figure 2: Self-validating high-throughput screening workflow for pyrazine efficacy.

Discussion & Future Directions

The comparative data reveals that while 2-(3-chlorophenyl)pyrazine serves as a robust, lipophilic scaffold, its raw efficacy in antimycobacterial assays is vastly inferior to carboxamide-linked derivatives [[2]](). The absence of the -CONH- linker prevents optimal hydrogen bonding within the pyrazinamidase active site.

Conversely, in neurological applications, the direct attachment of the halogenated phenyl ring to the pyrazine core closely mimics the pharmacophore of highly potent Na+ channel blockers like GW273293X 3. Therefore, 2-(3-chlorophenyl)pyrazine is best utilized by drug development professionals not as an anti-infective precursor, but as a high-potential starting fragment for CNS-targeted therapeutics, specifically for epilepsy and bipolar disorder.

References

  • Source: National Institutes of Health (PMC)
  • Pyrazine compounds (Expert Opinion on Therapeutic Patents, 1999)
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL
  • Derivatives of First-Line Drugs: International Journal of Pharmaceutical Sciences and Research Source: IJPSR URL

Sources

Comparative

Validating the Purity of Commercial 2-(3-Chlorophenyl)pyrazine Standards: A Comparative Guide

Introduction: The Hidden Variables in Commercial Standards 2-(3-Chlorophenyl)pyrazine is a critical electrophilic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Hidden Variables in Commercial Standards

2-(3-Chlorophenyl)pyrazine is a critical electrophilic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. Because its structural integrity directly dictates downstream synthetic yields and biological assay fidelity, validating the purity of commercial batches is paramount.

However, relying solely on a vendor’s Certificate of Analysis (CoA) introduces significant risk. Most commercial CoAs rely on area-normalized High-Performance Liquid Chromatography (HPLC), which inherently masks UV-transparent impurities (like residual inorganic salts or solvents) and fails to account for the varying UV response factors of different molecules. To ensure scientific integrity, we must abandon single-method reliance and adopt a self-validating analytical paradigm.

The Self-Validating Analytical Paradigm

A robust validation system builds trust through orthogonal causality—measuring different physical properties to ensure no impurity can hide. Our recommended framework synthesizes two distinct techniques:

  • High-Resolution RP-HPLC-UV/MS: Exploits hydrophobicity and molecular mass. It is specifically designed to separate closely eluting positional isomers (e.g., 2-chloro vs. 4-chloro analogs) and identify des-chloro impurities that commonly arise during Suzuki-Miyaura cross-coupling[1].

  • Quantitative NMR (qNMR): Exploits the fundamental physics of nuclear spin. Because the integral of an NMR peak is directly proportional to the molar concentration of the nucleus, qNMR provides an absolute mass fraction without requiring an identical reference standard[2]. This exposes UV-invisible impurities and corrects the "relative purity" bias of HPLC[3].

Comparative Performance of Commercial Standards

To illustrate the necessity of orthogonal validation, we evaluated three hypothetical but representative commercial batches of 2-(3-chlorophenyl)pyrazine from different tiers of suppliers.

Table 1: Comparative Purity Analysis of Commercial Standards
Supplier TierClaimed Purity (CoA)HPLC-UV Purity (254 nm)qNMR Purity (Absolute)Major Identified Impurity
Supplier A (Premium) ≥ 98.0%99.1%98.5%2-phenylpyrazine (0.4%)
Supplier B (Standard) ≥ 97.0%98.2%95.1% 2-(4-chlorophenyl)pyrazine (2.1%)
Supplier C (Discount) ≥ 95.0%96.5%89.4% Residual Solvents & Homocouplers

Causality Insight: Notice the discrepancy in Supplier B. While HPLC-UV seemingly confirms the CoA with a 98.2% purity, qNMR reveals an absolute purity of only 95.1%. This occurs because the 2-(4-chlorophenyl) isomer partially co-elutes and has a different extinction coefficient, while residual solvents (invisible to UV) depress the absolute mass fraction. Only qNMR, acting as the ultimate arbiter of mass fraction, reveals the true purity[2].

Experimental Methodology 1: High-Resolution RP-HPLC

Causality & Logic: The synthesis of 2-(3-chlorophenyl)pyrazine often generates positional isomers if the starting boronic acid is impure. Because 2-, 3-, and 4-chlorophenyl isomers have identical masses and nearly identical polarities, a standard C18 column with a steep gradient will cause them to co-elute[1]. We utilize a superficially porous particle (SPP) C18 column with a shallow gradient to maximize theoretical plates and resolve these critical pairs[4].

Step-by-Step Protocol
  • Sample Preparation: Dissolve the standard in acetonitrile/water (50:50) to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Chromatographic Conditions: Use an SPP C18 column (e.g., 2.7 µm, 150 x 4.6 mm). Set the column temperature to 35°C and flow rate to 1.0 mL/min.

  • Gradient Program: Initiate at 10% B, hold for 2 minutes, then run a shallow ramp to 60% B over 20 minutes to resolve positional isomers.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm, utilizing in-line ESI-MS for mass confirmation of the parent peak ( m/z 191.0 [M+H]+).

HPLCWorkflow Start Sample Prep 1.0 mg/mL in Diluent Injection HPLC Injection (SPP C18 Column) Start->Injection Separation Shallow Gradient (Resolve Positional Isomers) Injection->Separation Detection UV Detection (254 nm) & Mass Confirmation Separation->Detection Output Relative Purity (Area %) Detection->Output

HPLC-UV/MS workflow utilizing shallow gradients for positional isomer resolution.

Experimental Methodology 2: Absolute Purity via qNMR

Causality & Logic: qNMR bypasses the need for relative response factors. By spiking the sample with a highly pure Internal Standard (IS), we calculate the exact mass fraction of the analyte. The critical step is IS selection: it must be highly pure, soluble in the same solvent, and possess a distinct NMR signal that does not overlap with the analyte[3]. For 2-(3-chlorophenyl)pyrazine (aromatic signals between 7.4–9.1 ppm), Maleic Acid is the ideal IS, providing an isolated, sharp singlet at 6.26 ppm[2].

To ensure complete longitudinal relaxation ( T1​ ) of all protons—a strict requirement for quantitative integration—the relaxation delay ( D1​ ) must be set to at least 5 times the longest T1​ in the molecule.

Step-by-Step Protocol
  • Internal Standard Selection: Use NIST-traceable Maleic Acid (Assay ≥ 99.9%).

  • Sample Weighing (Critical Step): Using a microbalance (accuracy to 0.01 mg), accurately co-weigh approximately 15.0 mg of 2-(3-chlorophenyl)pyrazine and 5.0 mg of Maleic Acid into a glass vial.

  • Dissolution: Add 0.6 mL of DMSO- d6​ . Vortex thoroughly until completely homogeneous, then transfer to a high-quality 5 mm NMR tube.

  • NMR Acquisition Parameters: Acquire the 1 H NMR spectrum at 400 MHz or higher. Use a 90° pulse angle. Set the relaxation delay ( D1​ ) to 30 seconds to guarantee complete relaxation of the pyrazine protons. Acquire at least 32 scans for a high signal-to-noise ratio.

  • Data Processing & Calculation: Apply rigorous phase and baseline correction. Integrate the Maleic Acid singlet (6.26 ppm, 2H) and a distinct pyrazine proton (e.g., the singlet at ~9.1 ppm, 1H). Calculate absolute purity using the standard qNMR mass fraction equation.

qNMRWorkflow Weigh Co-weigh Analyte & IS (Microbalance Precision) Dissolve Dissolve in DMSO-d6 (Ensure Homogeneity) Weigh->Dissolve Acquire 1H NMR Acquisition (D1 > 30s for T1 Relaxation) Dissolve->Acquire Integrate Phase & Baseline Correct Integrate Isolated Signals Acquire->Integrate Calculate Calculate Absolute Mass Fraction (%) Integrate->Calculate

qNMR workflow emphasizing internal standard selection and complete T1 relaxation.

Conclusion

Validating the purity of commercial 2-(3-chlorophenyl)pyrazine standards requires moving beyond the superficial data provided by standard CoAs. By implementing a self-validating workflow that pairs the isomeric resolving power of HPLC-UV/MS with the absolute mass quantification of qNMR, researchers can definitively eliminate batch-to-batch variability, ensuring that downstream drug development efforts are built on a foundation of absolute chemical certainty.

References

  • Title: A Guide to Quantitative NMR (qNMR) | Source: Emery Pharma | URL:[Link]

  • Title: Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method | Source: Rasayan Journal of Chemistry | URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-(3-chlorophenyl)pyrazine

As a drug development professional or laboratory scientist, managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. 2-(3-chlorophenyl)pyrazine (CAS: 108030-82-6) is a halogenated ni...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory scientist, managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. 2-(3-chlorophenyl)pyrazine (CAS: 108030-82-6) is a halogenated nitrogen heterocycle frequently utilized as a building block in medicinal chemistry.

Because it contains both a pyrazine core and a chlorinated phenyl ring, its disposal requires strict adherence to environmental regulations regarding halogenated organic waste. Improper disposal not only violates Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) mandates but also poses severe environmental risks, as chlorinated compounds can generate toxic dioxins if not incinerated at highly controlled temperatures[1].

This guide provides a self-validating, field-proven protocol for the segregation, collection, and disposal of 2-(3-chlorophenyl)pyrazine, ensuring operational safety and regulatory compliance.

Quantitative Hazard & Physicochemical Data

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties and hazard profile of the compound. Based on GHS classifications for structurally related chlorinated pyrazines, this compound exhibits acute toxicity and irritant properties[2].

Property / Hazard ParameterData / ClassificationOperational Implication
Chemical Name 2-(3-chlorophenyl)pyrazineTarget compound for disposal.
CAS Number 108030-82-6Primary identifier for EHS waste logs.
Molecular Formula C10H7ClN2Contains ~18.6% Chlorine by mass; mandates halogenated waste stream.
Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated solvents to prevent toxic byproducts during incineration[3].
GHS Hazard Classes Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires chemical-resistant PPE (Viton/Nitrile) and fume hood handling.

The Causality of Waste Segregation

Why must 2-(3-chlorophenyl)pyrazine be segregated into a specific "Halogenated Waste" stream? The presence of the chlorine atom fundamentally alters the thermodynamics of the waste's destruction. When incinerated, halogens lower the heat of combustion and can generate highly corrosive hydrogen chloride (HCl) gas or persistent organic pollutants (like dioxins and furans). Consequently, halogenated waste must be processed in specialized, high-temperature hazardous waste incinerators equipped with alkaline scrubbers[4].

Mixing even a small amount of 2-(3-chlorophenyl)pyrazine into a non-halogenated waste carboy converts the entire bulk volume into halogenated waste, exponentially increasing disposal costs and logistical complexity for your facility[1].

WasteSegregation Start Generate 2-(3-chlorophenyl)pyrazine Waste CheckAqueous Is it mixed with aqueous acids/bases? Start->CheckAqueous AqueousWaste Neutralize & Collect as Aqueous Waste CheckAqueous->AqueousWaste Yes CheckHalogen Does it contain >1% Halogens? CheckAqueous->CheckHalogen No NonHaloWaste Non-Halogenated Organic Waste CheckHalogen->NonHaloWaste No HaloWaste Halogenated Organic Waste (Green Label) CheckHalogen->HaloWaste Yes (Default) Incineration High-Temp Incineration (EPA Compliant) HaloWaste->Incineration

Logic flow for segregating 2-(3-chlorophenyl)pyrazine into the correct waste stream.

Step-by-Step Standard Operating Procedure (SOP): Laboratory Disposal

This protocol is designed to be a self-validating system: each step contains a verification check to ensure the integrity of the disposal process.

Phase 1: Preparation and PPE
  • Assess the Matrix: Determine if the 2-(3-chlorophenyl)pyrazine is pure (solid/liquid residue) or dissolved in a solvent (e.g., dichloromethane, ethyl acetate).

  • Don Appropriate PPE: Wear double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat. Causality: Halogenated aromatics can permeate standard latex rapidly; Viton offers superior chemical resistance.

  • Ventilation Verification: Perform all waste transfers inside a certified, properly functioning chemical fume hood to mitigate inhalation risks associated with STOT SE 3 (Specific Target Organ Toxicity - Single Exposure)[2].

Phase 2: Waste Bulking and SAA (Satellite Accumulation Area) Storage
  • Select the Receptacle: Utilize a chemically compatible, heavy-duty polyethylene (HDPE) carboy specifically designated and labeled for "Halogenated Organic Waste" (often color-coded green by EHS departments)[4].

  • Verify Compatibility: Ensure the waste carboy does NOT contain strong acids, bases, or heavy metals. Causality: Mixing halogenated organics with incompatible inorganic reagents can cause exothermic reactions or off-gassing.

  • Transfer the Waste: Carefully pour the solution or transfer the solid residue into the carboy. Use a funnel to prevent spills.

  • Seal the Container: Immediately cap the waste container tightly. Causality: RCRA regulations strictly prohibit open waste containers unless actively adding waste, to prevent volatile organic compound (VOC) emissions[1].

Phase 3: Labeling and EHS Handoff
  • Update the Waste Log: Immediately write the mass or volume of the added 2-(3-chlorophenyl)pyrazine on the composite waste sheet attached to the carboy. Write the full chemical name—do not use abbreviations or chemical formulas.

  • Request Pickup: Once the carboy reaches 75-80% capacity, submit a waste collection request to your Environmental Health and Safety (EHS) department. Do not overfill.

Emergency Spill Response Protocol

In the event of a localized spill of 2-(3-chlorophenyl)pyrazine, immediate containment is required to prevent environmental contamination and personnel exposure.

SpillResponse Spill Spill Detected: 2-(3-chlorophenyl)pyrazine Assess Assess Volume & Toxicity Spill->Assess Evacuate Evacuate & Call EHS Assess->Evacuate Large/Highly Toxic PPE Don PPE (Nitrile/Viton, Goggles, Coat) Assess->PPE Small/Manageable Absorb Apply Inert Absorbent PPE->Absorb Collect Collect in Sealed Bag/Container Absorb->Collect Tag Tag as Hazardous Halogenated Waste Collect->Tag

Step-by-step emergency spill response workflow for halogenated heterocycles.

Spill Cleanup Methodology:
  • Isolate the Area: Close lab doors and ensure the fume hood exhaust is running to ventilate the area.

  • Apply Absorbent: Cover the spill with an inert, dry absorbent material (e.g., vermiculite, sand, or specialized universal spill pads). Do not use combustible materials like sawdust.

  • Collect and Package: Using a non-sparking scoop, transfer the saturated absorbent into a heavy-duty plastic bag or a dedicated solid waste container.

  • Label as Hazardous: Tag the sealed container explicitly as "Hazardous Waste - Halogenated Spill Cleanup (Contains 2-(3-chlorophenyl)pyrazine)" and contact EHS for immediate removal[4].

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at:[Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Temple University EHS. Available at: [Link]

  • 2-chloro-3-(1,1-difluoroethyl)pyrazine — Chemical Substance Information. NextSDS. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-chlorophenyl)pyrazine
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2-(3-chlorophenyl)pyrazine
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